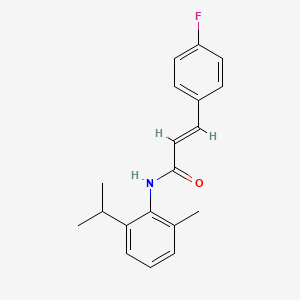
3-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MMCA and has been synthesized using different methods. MMCA has been found to exhibit a wide range of biochemical and physiological effects, making it an ideal candidate for further research. In
Mechanism of Action
The mechanism of action of MMCA is not fully understood. However, studies have suggested that MMCA exerts its anticancer and neuroprotective effects through the inhibition of tubulin polymerization. MMCA has been found to bind to the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest.
Biochemical and Physiological Effects:
MMCA has been found to exhibit a wide range of biochemical and physiological effects. MMCA has been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in vivo. MMCA has also been found to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. MMCA has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using MMCA in lab experiments is its potent anticancer and neuroprotective activity. MMCA has been found to exhibit these effects at low concentrations, making it an ideal candidate for further research. However, one of the limitations of using MMCA in lab experiments is its low solubility in water, which can make it challenging to work with.
Future Directions
There are several future directions for MMCA research. One of the significant future directions is the development of MMCA derivatives with improved solubility and potency. Another future direction is the investigation of MMCA's potential applications in other research fields, such as cardiovascular and metabolic diseases. Additionally, further studies are needed to elucidate the mechanism of action of MMCA fully.
Synthesis Methods
The synthesis of MMCA can be achieved through various methods. One of the most commonly used methods is the reaction of 4-methoxyphenyl isothiocyanate with N-morpholinoacrylamide in the presence of a base. This method yields MMCA in high purity and yield. Other methods, such as the reaction of 4-methoxyphenyl isothiocyanate with N-morpholinoacetamide in the presence of a base, have also been reported.
Scientific Research Applications
MMCA has been extensively studied for its potential applications in various research fields. One of the significant applications of MMCA is in cancer research. MMCA has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. MMCA has also been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in vivo.
MMCA has also been studied for its potential applications in neuroscience research. MMCA has been found to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. MMCA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(morpholine-4-carbothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-19-13-5-2-12(3-6-13)4-7-14(18)16-15(21)17-8-10-20-11-9-17/h2-7H,8-11H2,1H3,(H,16,18,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMMSGGCDIXCLD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Methoxy-phenyl)-N-(morpholine-4-carbothioyl)-acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

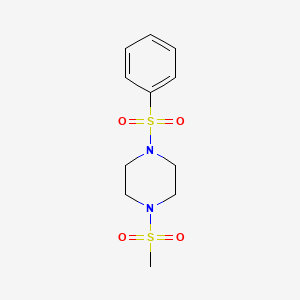
![N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)
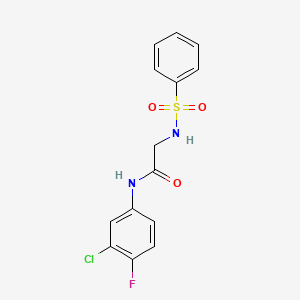
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)

![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)
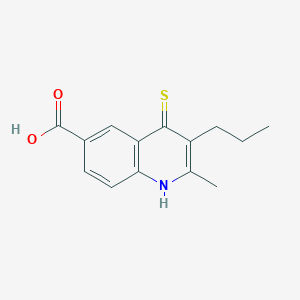
![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
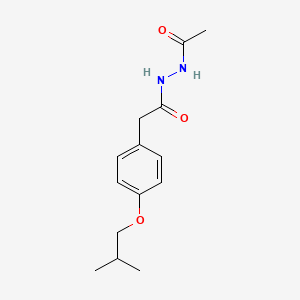
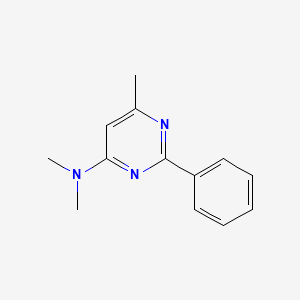
![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)
